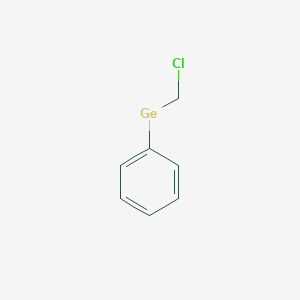![molecular formula C11H11IS3 B14619913 (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide CAS No. 59103-36-5](/img/structure/B14619913.png)
(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dithiolylidene core, which is a sulfur-containing heterocycle, and is often studied for its electronic and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide typically involves the reaction of 4-methylphenyl-substituted dithiolium salts with methyl iodide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a polar solvent like acetonitrile or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide is studied for its electronic properties and potential use in organic electronics. Its unique structure allows for interesting reactivity patterns, making it a valuable compound for synthetic chemists.
Biology and Medicine
Although specific biological applications are not well-documented, compounds with similar structures have been investigated for their potential as antimicrobial agents and enzyme inhibitors. Further research could reveal similar uses for this compound.
Industry
In industry, this compound could be used as a precursor for the synthesis of more complex molecules or as a catalyst in certain chemical reactions. Its unique electronic properties might also make it useful in the development of new materials.
Mecanismo De Acción
The mechanism by which (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide exerts its effects is primarily through its ability to participate in electron transfer reactions. The dithiolylidene core can stabilize various oxidation states, making it a versatile compound in redox chemistry. Molecular targets and pathways would depend on the specific application, but generally involve interactions with electron-rich or electron-deficient species.
Comparación Con Compuestos Similares
Similar Compounds
- Benzylidene dithiolium salts
- Phenyl-substituted dithiolium compounds
- Sulfonium iodides with different alkyl or aryl groups
Uniqueness
What sets (E)-Methyl[4-(4-methylphenyl)-2H-1,3-dithiol-2-ylidene]sulfanium iodide apart from similar compounds is its specific substitution pattern and the presence of the methyl group on the phenyl ring. This structural uniqueness can influence its reactivity and electronic properties, making it a compound of interest for further study.
Propiedades
Número CAS |
59103-36-5 |
|---|---|
Fórmula molecular |
C11H11IS3 |
Peso molecular |
366.3 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-2-methylsulfanyl-1,3-dithiol-1-ium;iodide |
InChI |
InChI=1S/C11H11S3.HI/c1-8-3-5-9(6-4-8)10-7-13-11(12-2)14-10;/h3-7H,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LOQBBRFNJOGMGW-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)C2=C[S+]=C(S2)SC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


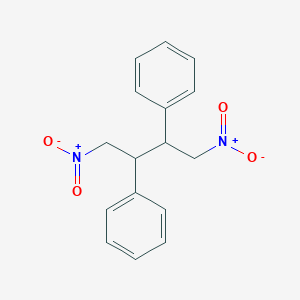
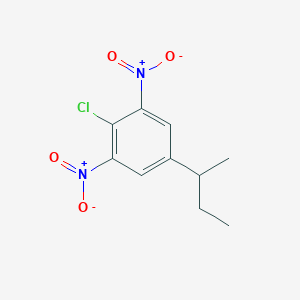
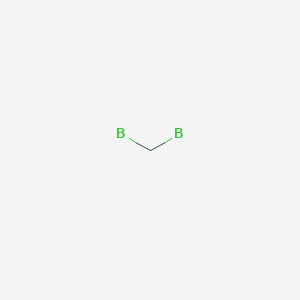
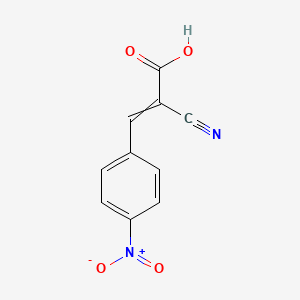

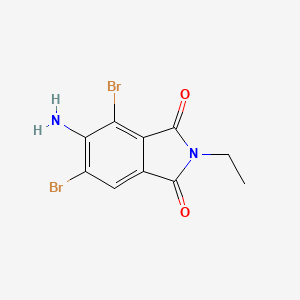

![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)

![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
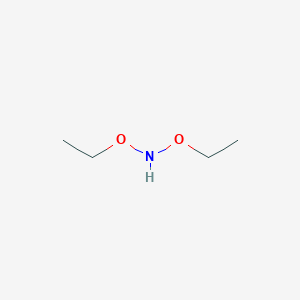
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
